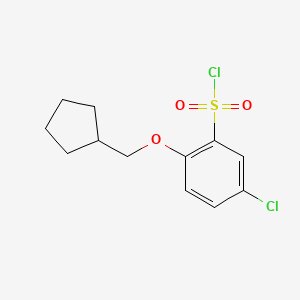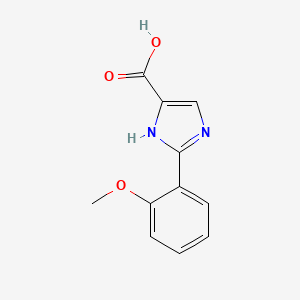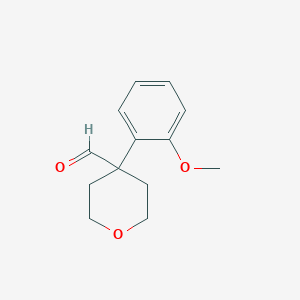
4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde
Übersicht
Beschreibung
“4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde” is an organic compound with the molecular formula C13H16O3 . It is a basic organic chemical raw material and high-quality fuel, mainly used in fine chemicals, plastics, and other fields. It is also an important raw material for pesticides and medicines .
Synthesis Analysis
The synthesis of this compound involves several steps. One method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate . Another method involves the reaction of 4-chlorotetrahydropyran with methyl cyanoacetate in the presence of potassium tert-butoxide .Molecular Structure Analysis
The molecular structure of this compound includes a tetrahydropyran ring attached to a methoxyphenyl group and a carboxaldehyde group . The molecular weight is 220.27 .Physical And Chemical Properties Analysis
This compound has a density of 1.2±0.1 g/cm3, a boiling point of 351.6±42.0 °C at 760 mmHg, and a vapor pressure of 0.0±0.8 mmHg at 25°C . It has a molar refractivity of 62.3±0.3 cm3, and a molar volume of 190.7±3.0 cm3 .Wissenschaftliche Forschungsanwendungen
Chemical Synthesis and Reactivity
Coumarins and their derivatives, like hydroxycoumarins, are pivotal in synthetic organic chemistry, serving as precursors in pharmaceuticals, perfumery, and agrochemical industries. Their synthesis often involves starting materials that share functional groups with 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, suggesting potential applications in synthesizing novel heterocyclic compounds (Yoda, 2020). Similarly, tetrahydrobenzo[b]pyrans, another related class, are synthesized using organocatalysts in green chemistry approaches, indicating the compound's potential utility in environmentally friendly synthesis methods (Kiyani, 2018).
Biological and Pharmacological Activities
Morpholine and pyran derivatives, including structures similar to 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, exhibit a broad spectrum of pharmacological activities. These activities range from anticancer and antitumor effects to anti-inflammatory and antimicrobial properties, highlighting the compound's potential in medicinal chemistry and drug development (Asif & Imran, 2019).
Environmental and Green Chemistry
Methoxyphenols, structurally related to the compound of interest, are important in understanding biomass burning's atmospheric impact and the formation of secondary organic aerosols (SOAs). Studies on methoxyphenols' atmospheric reactivity could inform applications in environmental monitoring and the development of strategies to mitigate air pollution (Liu, Chen, & Chen, 2022).
Material Science Applications
Compounds like PEDOT:PSS, which share similar synthetic pathways or chemical functionalities with 4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde, have seen significant advancements in their thermoelectric performance. Such developments suggest potential applications in designing and improving organic thermoelectric materials (Zhu et al., 2017).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
4-(2-methoxyphenyl)oxane-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H16O3/c1-15-12-5-3-2-4-11(12)13(10-14)6-8-16-9-7-13/h2-5,10H,6-9H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHVVYGPJGWZSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C2(CCOCC2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60654806 | |
| Record name | 4-(2-Methoxyphenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
220.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2-methoxyphenyl)tetrahydro-2H-pyran-4-carboxaldehyde | |
CAS RN |
902836-57-1 | |
| Record name | Tetrahydro-4-(2-methoxyphenyl)-2H-pyran-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=902836-57-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-(2-Methoxyphenyl)oxane-4-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60654806 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(1-Methyl-1-phenylethyl)phenoxy]acetyl chloride](/img/structure/B1453879.png)
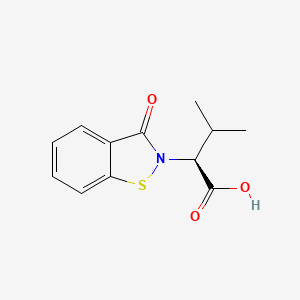
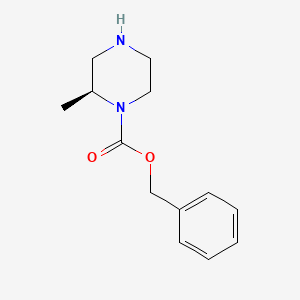
![7-(Trifluoromethyl)imidazo[1,2-a]pyridine](/img/structure/B1453883.png)
![4-[3-(Trifluoromethyl)phenyl]oxane-4-carboxylic acid](/img/structure/B1453884.png)
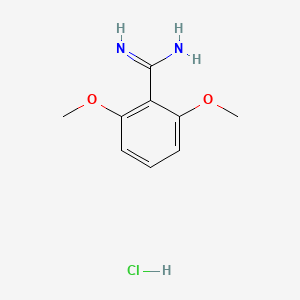
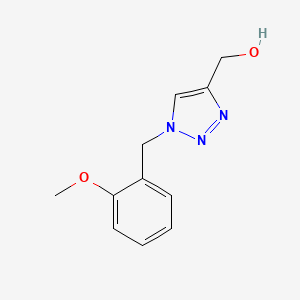

amine](/img/structure/B1453892.png)
![1-[5-Chloro-2-(difluoromethoxy)phenyl]ethan-1-ol](/img/structure/B1453893.png)

